molecular formula C18H13ClN2O6 B401064 (4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B401064
M. Wt: 388.8g/mol
InChI Key: BBWQWKDCNPAKHC-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5-nitrobenzaldehyde with 2,5-dimethoxybenzaldehyde in the presence of a suitable base and a catalyst to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group to an amine group is a common reaction, which can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, oxazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties. The specific compound may be evaluated for its activity against various pathogens or cancer cell lines.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE would depend on its specific biological target. Generally, oxazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-5-nitro-phenyl)-4H-oxazol-5-one: Lacks the benzylidene and methoxy groups, which may affect its biological activity and chemical reactivity.

    4-(2,5-Dimethoxy-benzylidene)-4H-oxazol-5-one: Lacks the chloro and nitro groups, which may result in different reactivity and applications.

Uniqueness

The presence of both the chloro and nitro groups, along with the benzylidene and methoxy groups, makes (4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE unique

Properties

Molecular Formula

C18H13ClN2O6

Molecular Weight

388.8g/mol

IUPAC Name

(4Z)-2-(2-chloro-5-nitrophenyl)-4-[(2,5-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C18H13ClN2O6/c1-25-12-4-6-16(26-2)10(7-12)8-15-18(22)27-17(20-15)13-9-11(21(23)24)3-5-14(13)19/h3-9H,1-2H3/b15-8-

InChI Key

BBWQWKDCNPAKHC-NVNXTCNLSA-N

SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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